Glucocheirolin

Catalog No.
S636343
CAS No.
15592-36-6
M.F
C11H21NO11S3
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glucocheirolin

CAS Number

15592-36-6

Product Name

Glucocheirolin

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-methylsulfonyl-N-sulfooxybutanimidothioate

Molecular Formula

C11H21NO11S3

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C11H21NO11S3/c1-25(17,18)4-2-3-7(12-23-26(19,20)21)24-11-10(16)9(15)8(14)6(5-13)22-11/h6,8-11,13-16H,2-5H2,1H3,(H,19,20,21)/t6-,8-,9+,10-,11+/m1/s1

InChI Key

OFKKQTQFWWIRBD-ZHVGPZTNSA-N

SMILES

CS(=O)(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+]

Canonical SMILES

CS(=O)(=O)CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CS(=O)(=O)CCCC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Description

The exact mass of the compound beta-d-Glucopyranose, 1-thio-, 1-[4-(methylsulfonyl)-N-(sulfooxy)butanimidate], monopotassium salt is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of sulfone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Beta-glucans are known for their diverse biological activities and are used in various scientific fields. For instance, they are used in the field of nutraceuticals, functional foods, and cosmetics . They exhibit versatile biological activities, such as immunomodulatory, antitumor, antioxidant, and antiviral properties, as well as gut microbiota regulation .

In terms of application methods, beta-glucans are usually extracted from sources like yeast cell walls or certain types of mushrooms, and then purified for use in various applications . The extraction, purification, and structural characterization of these polysaccharides have received wide attention from scholars globally .

As for the outcomes, studies have shown that beta-glucans can nutritionally potentiate, modulate and help normalize the immune response . They have been shown to activate macrophage immune cells and NK-Cells, plus in turn, the T-Cells, and B-Cells including selected cytokines and complement .

Glucocheirolin is a member of the glucosinolate family, specifically classified as an alkylglucosinolates. These compounds are characterized by a sulfur-containing structure that contributes to their biological activity. Glucocheirolin has the chemical formula C11H21NO11S3C_{11}H_{21}NO_{11}S_{3} and is primarily derived from certain plant species, particularly within the Brassicaceae family, such as Erysimum corinthium Boiss . This compound plays a significant role in plant defense mechanisms against herbivores and pathogens.

Glucocheirolin undergoes hydrolysis, primarily catalyzed by the enzyme myrosinase, leading to the formation of various bioactive compounds. Upon hydrolysis, glucosinolates like glucocheirolin can yield isothiocyanates, nitriles, or other products depending on the conditions and the specific enzyme activity involved . The general reaction can be represented as follows:

GlucocheirolinmyrosinaseIsothiocyanate+Other Products\text{Glucocheirolin}\xrightarrow{\text{myrosinase}}\text{Isothiocyanate}+\text{Other Products}

This hydrolysis process is crucial for the bioactivity of glucocheirolin, contributing to its potential health benefits.

Glucocheirolin exhibits various biological activities, primarily attributed to its hydrolysis products. Studies indicate that these compounds may possess antioxidant, anticancer, and anti-inflammatory properties . Specifically, isothiocyanates derived from glucosinolates have been shown to modulate cellular pathways involved in cancer prevention and exhibit protective effects against oxidative stress. Additionally, glucocheirolin may have antinutritional effects due to its role in plant defense mechanisms .

The synthesis of glucocheirolin can occur through both natural biosynthetic pathways and synthetic chemical methods. In plants, it is synthesized from amino acids via a series of enzymatic reactions that involve cytochrome P450 enzymes and transferases .

Chemical Synthesis: Synthetic strategies include:

  • Anomeric Disconnection: This method involves creating a glucosyl donor and a thiohydroxamic acid acceptor.
  • Hydroximate Disconnection: This approach focuses on linking hydroxamic acids with glucose moieties .

These methods allow for the production of pure glucocheirolin for research and application purposes.

Glucocheirolin has several applications:

  • Nutraceuticals: Due to its potential health benefits, it is investigated for use in dietary supplements aimed at cancer prevention.
  • Agriculture: Its role in plant defense makes it valuable in developing pest-resistant crops.
  • Food Industry: As a natural compound, it can be explored for its flavoring properties and health-promoting effects in food products .

Research on glucocheirolin's interactions focuses on its bioactive hydrolysis products. Studies have shown that these products can interact with various biological targets, including enzymes involved in detoxification processes such as glutathione S-transferases. This interaction may enhance the protective effects against carcinogens . Furthermore, investigations into how glucocheirolin influences gut microbiota are ongoing, highlighting its potential role in promoting digestive health.

Glucocheirolin shares structural and functional similarities with other glucosinolates. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
GlucoiberinC10H17NO10SC_{10}H_{17}NO_{10}SKnown for its anticancer properties
SinigrinC10H17NO9SC_{10}H_{17}NO_{9}SPredominantly found in black mustard
GlucoraphaninC12H21NO10SC_{12}H_{21}NO_{10}SExhibits strong antioxidant activity
ProgoitrinC12H17NO9SC_{12}H_{17}NO_{9}SAssociated with goiter formation
GluconapinC12H21NO9SC_{12}H_{21}NO_{9}SFound in rapeseed; potential anti-cancer effects

Uniqueness of Glucocheirolin: What distinguishes glucocheirolin from these compounds is its specific structural configuration and the unique profile of bioactive metabolites produced upon hydrolysis. Its particular side-chain modifications contribute to distinct biological activities not observed in all other glucosinolates.

Glucosinolates (GSLs), first isolated in the 19th century, are secondary metabolites found predominantly in Brassicaceae (e.g., cabbage, radish) and related families. Early studies focused on their role in plant defense, while modern research emphasizes their hydrolysis products—such as isothiocyanates—and their anticancer properties. Glucocheirolin, a methylsulfonylpropyl GSL, was identified in the mid-20th century, with early work exploring its distribution in cruciferous vegetables.

Taxonomic Distribution of Glucocheirolin

Glucocheirolin is primarily found in Brassicaceae species, including radish (Raphanus sativus) and other roots. It is absent in non-Brassicaceae plants, aligning with the evolutionary restriction of GSL biosynthesis to Brassicales.

SpeciesTissueGlucocheirolin ContentSource
Raphanus sativusRootsMajor GSL
Brassica napusSeedsTrace amounts

Structural Relationships Among Sulfur-Containing Glucosinolates

Glucocheirolin belongs to aliphatic GSLs, characterized by sulfur-containing side chains derived from methionine. Its structure includes:

  • β-thioglucose moiety
  • Sulfonated oxime group
  • 3-(Methylsulfonyl)propyl side chain

This distinguishes it from other GSLs:

GlucosinolateSide ChainKey Feature
Sinigrin2-PropenylAllyl group
Progoitrin2-Hydroxy-3-butenylGoitrogenic hydrolysis product
Glucocheirolin3-(Methylsulfonyl)propylSulfonyl group

Evolutionary Significance in Brassicaceae

Glucocheirolin’s presence in Brassicaceae reflects evolutionary adaptations for defense. Biosynthetic genes (e.g., CYP79F1, CYP83A1) show conserved sequences across the family, enabling GSL diversification. Its methylsulfonyl side chain may confer enhanced stability against hydrolysis, a trait selected in species exposed to herbivory.

Glucocheirolin, also known as 3-methylsulfonylpropyl glucosinolate, represents a significant sulfur-containing secondary metabolite within the Brassicaceae family [1] [3]. Erysimum corinthium Boiss stands as the primary botanical source where glucocheirolin has been extensively characterized and studied [2]. Fresh leaves, roots, and ripe seeds of Erysimum corinthium have been systematically investigated to uncover their glucosinolate contents, with glucocheirolin being identified as one of the major components through gas chromatography-mass spectrometry analysis [9].

The identification of glucocheirolin in Erysimum corinthium was achieved through high-performance liquid chromatography-photodiode array analysis combined with enzymatic and non-enzymatic hydrolysis methods [11]. Research has demonstrated that glucocheirolin occurs naturally in this species alongside other glucosinolates including sinigrin, progoitrin, glucoiberin, and glucoerysolin [11]. The compound exhibits the characteristic molecular formula C₁₁H₂₁NO₁₁S₃ with a molecular weight of 439.5 grams per mole in its free acid form [1] [5].

Erysimum corinthium, commonly known as wallflower, belongs to a genus comprising more than 150 species within the Brassicaceae family [13] [15]. The species has been cultivated in medicinal plant gardens and represents an important source for glucosinolate research [11]. The plant demonstrates typical Brassicaceae characteristics including yellow to orange flowers and multiseeded siliques, with the entire plant containing varying concentrations of glucocheirolin across different developmental stages [15].

Comparative Analysis of Glucocheirolin Content Across Brassicaceae Species

Comparative studies across Brassicaceae species reveal significant variation in glucocheirolin distribution and content [17] [18]. Recent investigations using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry have identified glucocheirolin in several previously uncharacterized species [22]. Notably, glucocheirolin has been newly identified in Eruca vesicaria subspecies sativa, commonly known as arugula, representing the first reported occurrence in this economically important leafy vegetable [22].

Brassica oleracea varieties, including kale, have also demonstrated the presence of glucocheirolin in baby leafy green stages [22]. The compound appears to be more prevalent in certain genera, with Calepina irregularis showing indirect evidence of glucocheirolin presence through the identification of its characteristic degradation products during thermal and enzymatic hydrolysis [12]. These findings suggest that glucocheirolin distribution may be more widespread within Brassicaceae than previously recognized.

Quantitative analysis across different Brassicaceae species shows considerable variation in total glucosinolate content, ranging from 8.5 micromoles per gram dry weight in Brassica oleracea to 32.9 micromoles per gram dry weight in Sinapis alba [21]. Within this range, glucocheirolin typically represents a minor to moderate component of the total glucosinolate profile, with its relative abundance varying significantly between species and cultivars [20] [21].

The chemical diversity within Brassicaceae encompasses approximately 120 different glucosinolates, with glucocheirolin representing one of the aliphatic glucosinolates characterized by its methylsulfonyl side chain [16] [19]. Comparative metabolomic studies indicate that glucocheirolin content varies not only between species but also among different cultivars within the same species, suggesting genetic factors play a crucial role in determining accumulation patterns [17] [18].

Tissue-Specific Accumulation Patterns

Glucosinolate accumulation patterns, including those of glucocheirolin, demonstrate pronounced tissue-specific variations across plant organs [23] [24]. Seeds consistently exhibit the highest glucosinolate concentrations, typically containing 55 to 115 micromoles per gram dry weight, representing 3.8 to 7.1-fold higher concentrations compared to leaf tissues [55]. This preferential accumulation in reproductive organs reflects the important role of glucosinolates in seed defense mechanisms [24].

Young leaves generally contain higher glucosinolate concentrations than mature leaves, with typical ranges of 14 to 24 micromoles per gram dry weight [55]. The decline in glucosinolate content with leaf age has been consistently observed across multiple Brassicaceae species [23]. Aliphatic glucosinolates, including glucocheirolin, typically represent 80 to 94 percent of total glucosinolate content in both seeds and leaves, while indolic glucosinolates show higher relative abundance in leaf tissues [55].

Root tissues display variable glucosinolate accumulation patterns that are highly species-dependent and growth stage-specific [23] [54]. Early growth stages generally show higher root glucosinolate concentrations compared to later developmental phases [54]. Stem tissues typically maintain the lowest glucosinolate concentrations, generally below 15 micromoles per gram dry weight, consistent with their primary function as transport rather than storage organs [54].

Flower buds and reproductive structures demonstrate remarkably high glucosinolate concentrations, ranging from 40 to 65 micromoles per gram dry weight in species such as Brassica nigra and Brassica juncea [54]. This accumulation pattern supports the hypothesis that glucosinolates serve critical protective functions during vulnerable reproductive phases [25]. Sprout tissues consistently show higher glucosinolate concentrations compared to mature plant tissues, indicating enhanced biosynthetic activity during early developmental stages [23] [24].

Environmental Factors Affecting Glucocheirolin Production

Environmental conditions exert profound influence on glucocheirolin biosynthesis and accumulation within plant tissues [30] [31]. Temperature represents one of the most significant environmental factors affecting glucosinolate production, with moderate temperatures of 7 to 13 degrees Celsius promoting optimal accumulation [30]. Under these conditions, glucocheirolin and related methylsulfinylpropyl glucosinolates can increase up to 8-fold compared to plants grown at higher temperatures [30].

Light intensity and photoperiod substantially influence glucosinolate biosynthesis through regulation of key biosynthetic enzymes [32] [35]. Optimal glucocheirolin synthesis occurs under light intensities of approximately 200 micromoles per square meter per second, while both lower and higher intensities result in reduced accumulation [32]. Long photoperiods generally enhance aliphatic glucosinolate production, including glucocheirolin, compared to short-day conditions [30] [42].

Salinity stress demonstrates complex effects on glucocheirolin production that depend on stress intensity and duration [38] [40]. Moderate salinity levels of 34 to 40 millimolar enhance total glucosinolate accumulation, potentially as part of osmotic adjustment mechanisms [38] [40]. However, severe salinity stress exceeding 68 millimolar typically results in decreased glucosinolate content, possibly due to membrane damage allowing myrosinase-glucosinolate contact and subsequent hydrolysis [40].

Water availability significantly influences glucocheirolin biosynthesis through complex interactions with primary metabolism [38]. Mild drought stress generally increases glucosinolate accumulation as part of the plant's secondary metabolic response to environmental stress [38]. Severe water deficit, however, may decrease glucosinolate content as resources are redirected toward essential survival processes [38].

Soil nutrient status, particularly sulfur and nitrogen availability, profoundly affects glucocheirolin production [45] [46]. Sulfur fertilization can increase glucosinolate content by 25 to 50-fold, reflecting the high sulfur content of these compounds [46]. The nitrogen-to-sulfur ratio in soil significantly influences both glucosinolate quantity and profile composition [45] [46]. Soil pH affects nutrient availability and consequently influences glucosinolate biosynthesis, with optimal accumulation typically occurring in soils with pH values between 6.0 and 7.5 [47] [52].

Environmental FactorEffect on GlucosinolatesOptimal ConditionsResearch Citation
Temperature8-fold increase at low temperatures7-13°C [30]
Light IntensityOptimal synthesis200 μmol·m⁻²·s⁻¹ [32]
Salinity (Moderate)Increased accumulation34-40 mM [38] [40]
Salinity (High)Decreased content>68 mM [40]
Sulfur AvailabilityUp to 50-fold increaseAdequate fertilization [46]
PhotoperiodEnhanced aliphatic productionLong day conditions [30] [42]
Plant TissueGlucosinolate ContentPredominant TypesAccumulation Pattern
Seeds55-115 μmol/g DWAliphatic (91-94%)Highest concentration
Young Leaves14-24 μmol/g DWAliphatic (80-92%)High early growth
Mature LeavesLower than youngMixed compositionDecreases with age
RootsVariableSpecies-dependentEarly growth advantage
Stems<15 μmol/g DWPrimarily aliphaticTransport function
Flower Buds40-65 μmol/g DWMixed compositionReproductive protection

Glucocheirolin biosynthesis initiates from the amino acid methionine through an intricate chain elongation mechanism that systematically extends the carbon backbone prior to core glucosinolate structure formation. This process represents the foundation for generating the specific four-carbon side chain characteristic of glucocheirolin.

The chain elongation pathway begins with the deamination of methionine by branched-chain amino acid aminotransferase 4 (BCAT4), which converts the amino acid to its corresponding 2-oxo acid intermediate, 4-methylthio-2-oxobutanoic acid. This deamination reaction occurs in the cytosol and utilizes α-ketoglutarate as the amino group acceptor. The resulting 2-oxo acid serves as the substrate for a three-step elongation cycle that adds a single methylene group to the carbon chain.

The elongation cycle commences with methylthioalkylmalate synthase 1 (MAM1), which catalyzes the condensation of the 2-oxo acid with acetyl-coenzyme A to form 2-(2-methylthioethyl)malate. This condensation reaction is localized within the chloroplast and represents the committed step in methionine-derived glucosinolate biosynthesis. The MAM1 enzyme exhibits specificity for short-chain substrates, making it particularly relevant for glucocheirolin formation.

Following condensation, isopropylmalate isomerase 1 (IPMI1) catalyzes the isomerization of 2-(2-methylthioethyl)malate to 3-(2-methylthioethyl)malate. This isomerization step prepares the substrate for the subsequent oxidative decarboxylation. The large and small subunits of IPMI1 work in concert to facilitate this structural rearrangement within the chloroplast.

The final step of the elongation cycle involves isopropylmalate dehydrogenase 1 (IPMDH1), which performs oxidative decarboxylation of the 3-malate derivative to yield 5-methylthio-2-oxopentanoic acid. This reaction utilizes nicotinamide adenine dinucleotide (NAD+) as the electron acceptor and removes the carboxyl group originally derived from acetyl-coenzyme A, effectively extending the original methionine skeleton by one methylene unit.

The elongated 2-oxo acid undergoes transamination by branched-chain amino acid aminotransferase 3 (BCAT3) to regenerate the amino acid functionality, producing homomethionine. This transamination reaction occurs within the chloroplast and utilizes glutamate as the amino group donor. The resulting homomethionine serves as the direct precursor for glucocheirolin core structure formation.

The chain elongation machinery demonstrates remarkable specificity for methionine-derived substrates. Research has demonstrated that the elongation can proceed through multiple cycles, potentially generating amino acids with two to six additional methylene groups. However, for glucocheirolin biosynthesis, the process terminates after one elongation cycle, producing the characteristic four-carbon side chain structure.

Core Glucosinolate Structure Formation

The core glucosinolate structure formation represents a complex seven-step process that converts homomethionine into the basic glucosinolate framework. This pathway involves multiple subcellular compartments and enzymatic systems working in coordinated fashion.

The initial step of core structure formation involves the conversion of homomethionine to its corresponding aldoxime by cytochrome P450 79F1 (CYP79F1). This enzyme, localized in the endoplasmic reticulum, catalyzes the N-hydroxylation and subsequent dehydration of the amino acid substrate using nicotinamide adenine dinucleotide phosphate (NADPH) and molecular oxygen as cofactors. CYP79F1 demonstrates broad substrate specificity, accepting chain-elongated methionine derivatives ranging from homomethionine to hexahomomethionine.

The resulting homomethionine aldoxime undergoes further oxidation by cytochrome P450 83A1 (CYP83A1), which converts the aldoxime to a reactive nitrile oxide intermediate. This oxidation reaction also occurs within the endoplasmic reticulum and represents a critical step in determining the final glucosinolate structure. CYP83A1 specifically processes aliphatic aldoximes, distinguishing it from CYP83B1, which handles aromatic and indolic substrates.

The highly reactive nitrile oxide intermediate rapidly undergoes conjugation with glutathione, catalyzed by glutathione S-transferase U20 (GST-GSTU20). This conjugation reaction occurs in the cytosol and serves to stabilize the reactive intermediate while incorporating the essential sulfur atom that characterizes all glucosinolates. Glutathione serves as the preferred sulfur donor, linking glucosinolate biosynthesis directly to primary sulfur metabolism.

The glutathione conjugate subsequently undergoes cleavage by the carbon-sulfur lyase SUR1, which removes the glutamate and glycine residues while retaining the cysteine-derived sulfur. This cleavage reaction produces the thiohydroximate intermediate, which contains the characteristic sulfur-nitrogen bond that defines the glucosinolate core structure.

S-glucosylation represents the penultimate step in core structure formation, catalyzed primarily by UDP-glucosyltransferase 74B1 (UGT74B1). This enzyme transfers glucose from UDP-glucose to the sulfur atom of the thiohydroximate, forming the thioglucosidic bond that characterizes all glucosinolates. UGT74B1 demonstrates high affinity for thiohydroximate substrates, with Michaelis constants in the micromolar range. Additionally, UGT74C1 serves as an accessory enzyme in this process, providing redundancy and potentially specialized functions under specific conditions.

The final step in core structure formation involves sulfation of the desulfoglucosinolate intermediate by sulfotransferases SOT16, SOT17, and SOT18. These enzymes utilize 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as the sulfate donor to form the characteristic sulfated oxime group. The sulfation reaction completes the core glucosinolate structure, producing methylthiopropyl glucosinolate as the immediate precursor to glucocheirolin.

Side-Chain Modifications Specific to Glucocheirolin

Glucocheirolin formation requires specific side-chain modifications that convert the methylthio group to a methylsulfonyl functionality through a two-step oxidation process. This modification pathway represents the final biosynthetic steps that generate the unique chemical properties of glucocheirolin.

The initial modification involves S-oxygenation of methylthiopropyl glucosinolate to form the corresponding sulfoxide intermediate. This reaction is catalyzed by a family of seven flavin-containing monooxygenases designated FMOGS-OX1 through FMOGS-OX7. These enzymes utilize flavin adenine dinucleotide (FAD) as a prosthetic group and require NADPH and molecular oxygen as cofactors.

FMOGS-OX1, FMOGS-OX2, and FMO_GS-OX3 represent the primary enzymes responsible for the initial S-oxygenation step. These enzymes demonstrate high catalytic efficiency for methylthioalkyl glucosinolates and are expressed predominantly in vascular tissues, particularly phloem cells. The spatial expression pattern ensures that S-oxygenation occurs in tissues where glucosinolates are actively transported and accumulated.

The sulfoxide intermediate undergoes further oxidation to form the final methylsulfonyl group characteristic of glucocheirolin. This second oxidation step can be catalyzed by the same FMO_GS-OX enzymes under specific conditions, or potentially by additional oxidative enzymes that remain to be fully characterized. The progression from sulfide to sulfoxide to sulfone represents a sequential oxidation pathway that requires careful regulation to achieve the desired end product.

Research has demonstrated that the FMO_GS-OX enzymes exhibit differential expression patterns in response to environmental stimuli. Treatment with abscisic acid, jasmonic acid, and temperature stress all influence the expression of these enzymes, suggesting that glucocheirolin formation can be modulated by environmental conditions. This responsiveness provides a mechanism for plants to adjust their defense compound profiles based on external threats.

The subcellular localization of FMOGS-OX enzymes in the cytosol facilitates their interaction with glucosinolate substrates. Transient expression studies using fluorescent protein fusions have confirmed the cytosolic localization of FMOGS-OX1, supporting the model that side-chain modifications occur after core structure formation and potentially after transport of intermediate compounds between compartments.

Enzymatic Regulation of Biosynthetic Pathways

The enzymatic regulation of glucocheirolin biosynthesis involves multiple levels of control that ensure coordinated production and appropriate responses to environmental stimuli. This regulation encompasses transcriptional control, post-translational modifications, and metabolic feedback mechanisms.

Transcriptional regulation represents the primary mechanism controlling glucosinolate biosynthetic enzyme expression. The coordinated expression of biosynthetic genes ensures that all necessary enzymes are available when glucosinolate production is required. This coordination is particularly evident during stress responses, where multiple biosynthetic pathways must be simultaneously activated.

Post-translational modifications provide additional layers of enzymatic regulation. Protein phosphorylation, ubiquitination, and proteolytic processing can modulate enzyme activity, stability, and subcellular localization. These modifications allow for rapid responses to changing conditions without requiring new protein synthesis.

Metabolic feedback mechanisms help maintain homeostasis in glucosinolate production. The availability of precursor amino acids, cofactors, and energy sources all influence the flux through the biosynthetic pathway. Sulfur availability, in particular, plays a crucial role in regulating glucosinolate biosynthesis, as these compounds represent major sulfur sinks in plant metabolism.

The integration of glucosinolate biosynthesis with primary metabolism requires careful coordination of multiple pathways. Sulfur assimilation, amino acid metabolism, and energy production must all be balanced to support glucosinolate production without compromising essential cellular functions. This integration is achieved through complex regulatory networks that monitor cellular status and adjust biosynthetic activity accordingly.

Diurnal regulation adds another dimension to enzymatic control. Glucosinolate biosynthetic enzymes exhibit circadian expression patterns that coordinate production with daily cycles of light and dark. This temporal regulation ensures that energy-intensive biosynthetic processes occur when photosynthetic capacity is highest and metabolic precursors are most abundant.

Transcription Factors Controlling Glucocheirolin Production

The transcriptional control of glucocheirolin biosynthesis involves a complex network of transcription factors that integrate environmental signals, developmental cues, and metabolic status. This regulatory system ensures appropriate timing and magnitude of glucosinolate production.

The central regulatory mechanism involves R2R3-MYB transcription factors from subgroup 12, which serve as the primary activators of glucosinolate biosynthetic genes. For aliphatic glucosinolates like glucocheirolin, MYB28 (also known as HAG1) functions as the principal regulatory factor. MYB28 binds directly to promoter elements of biosynthetic genes and activates their transcription in response to appropriate signals.

MYB29 (PMG1) and MYB76 (PMG2) provide additional regulatory capacity for aliphatic glucosinolate biosynthesis. These transcription factors exhibit partially overlapping functions with MYB28 but may respond to different environmental cues or operate in distinct tissues. The multiple MYB factors provide redundancy and allow for fine-tuned regulation of the biosynthetic pathway.

Basic helix-loop-helix (bHLH) transcription factors from subgroup IIIe serve as essential partners for MYB factors in glucosinolate regulation. bHLH04, bHLH05, and bHLH06 (MYC2) interact physically with MYB transcription factors to form functional transcriptional complexes. These complexes bind to promoter elements and activate transcription of biosynthetic genes.

The MYB-bHLH transcriptional complex demonstrates remarkable specificity and responsiveness. All subgroup 12 MYB factors can interact with all subgroup IIIe bHLH factors, providing flexibility in complex formation. The specific combination of MYB and bHLH factors determines which glucosinolate biosynthetic genes are activated and the magnitude of their induction.

Jasmonic acid signaling provides the primary environmental input for transcriptional regulation. Jasmonic acid treatment rapidly induces the expression of both MYB and bHLH transcription factors, leading to coordinated activation of glucosinolate biosynthetic genes. This response allows plants to rapidly increase defense compound production in response to herbivore attack or pathogen infection.

The integration of multiple signaling pathways adds complexity to transcriptional regulation. Glucose signaling interacts synergistically with jasmonic acid signaling to enhance glucosinolate production. This interaction involves components of both signaling pathways, including the jasmonic acid receptors COI1 and JAR1, and the glucose signaling component RGS1.

Environmental factors such as light quality and sulfur availability directly influence transcription factor activity. The HY5 transcription factor coordinates light-dependent regulation of glucosinolate biosynthesis, while SLIM1 responds to sulfur limitation by adjusting both glucosinolate production and sulfur assimilation. These environmental inputs ensure that glucosinolate biosynthesis responds appropriately to resource availability and environmental conditions.

Epigenetic mechanisms provide additional layers of transcriptional control. Histone modifications, DNA methylation, and chromatin remodeling can influence the accessibility of transcription factors to their target genes. These epigenetic modifications may be particularly important for establishing priming responses that allow more robust glucosinolate induction upon repeated stress exposure.

XLogP3

-2.1

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

5

Exact Mass

439.02767401 g/mol

Monoisotopic Mass

439.02767401 g/mol

Heavy Atom Count

26

UNII

CL6LDP7ZC8

Other CAS

15592-36-6

Wikipedia

Glucocheirolin

Dates

Last modified: 08-15-2023

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